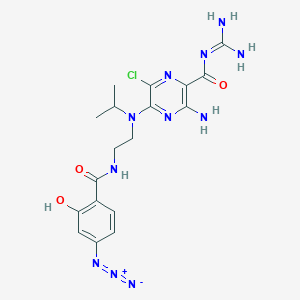
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of amiloride, a drug commonly used to treat hypertension and heart failure. However, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves the inhibition of Na+/H+ exchangers. This inhibition leads to the accumulation of intracellular H+, which in turn activates various signaling pathways and cellular responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride are diverse. This compound has been shown to affect various cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, which are critical for the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is its specificity for Na+/H+ exchangers. This specificity allows for the selective inhibition of these transporters, which is critical for studying their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride. One potential direction is the development of more specific inhibitors of Na+/H+ exchangers, which could allow for more precise manipulation of these transporters. Another potential direction is the study of the role of Na+/H+ exchangers in various disease processes, such as cancer and cardiovascular disease. Finally, the development of new methods for the synthesis of this compound could facilitate its use in a wider range of experiments.
Métodos De Síntesis
The synthesis of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves several steps. The first step is the synthesis of 4''-azidosalicylamide, which is then reacted with N-(3-chloropropyl)-N-isopropylamine to form N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropylamine. This intermediate is then reacted with amiloride to form the final product, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride.
Aplicaciones Científicas De Investigación
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has been used in various scientific research applications. One of the most common uses of this compound is in the study of ion channels, which are critical for the regulation of various physiological processes. This compound has also been used to study the role of Na+/H+ exchangers in various cellular processes.
Propiedades
Número CAS |
144176-47-6 |
|---|---|
Nombre del producto |
5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride |
Fórmula molecular |
C18H22ClN11O3 |
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
3-amino-5-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl-propan-2-ylamino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22ClN11O3/c1-8(2)30(15-13(19)25-12(14(20)26-15)17(33)27-18(21)22)6-5-24-16(32)10-4-3-9(28-29-23)7-11(10)31/h3-4,7-8,31H,5-6H2,1-2H3,(H2,20,26)(H,24,32)(H4,21,22,27,33) |
Clave InChI |
VCPUVJLZTHDWOC-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
SMILES canónico |
CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Otros números CAS |
144176-47-6 |
Sinónimos |
5-(N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropyl)amiloride ASA-EIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
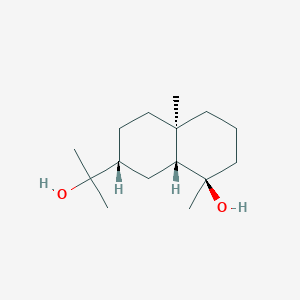
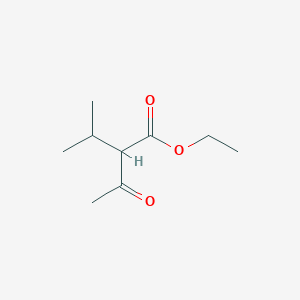
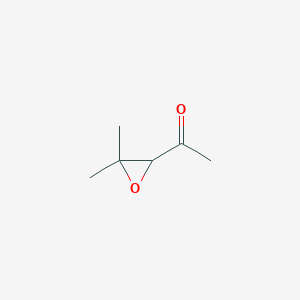
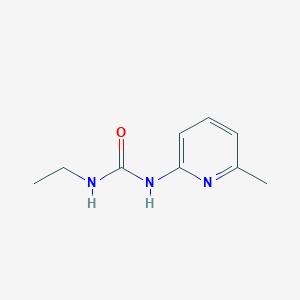

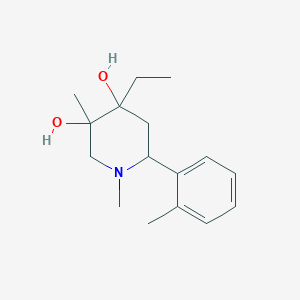
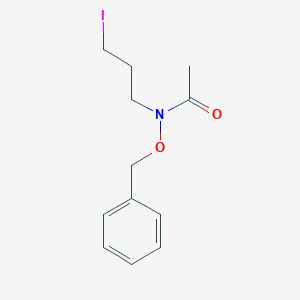
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
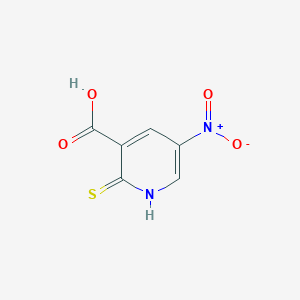
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
